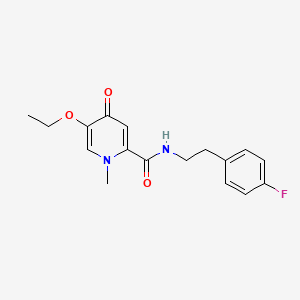

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative characterized by a carboxamide group at position 2, an ethoxy substituent at position 5, and a 4-fluorophenethylamine moiety linked to the carboxamide nitrogen. The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents, while the 4-fluorophenethyl group could influence binding affinity through aromatic interactions and fluorine-induced electronic effects.

Properties

IUPAC Name |

5-ethoxy-N-[2-(4-fluorophenyl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-3-23-16-11-20(2)14(10-15(16)21)17(22)19-9-8-12-4-6-13(18)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUYUKFLADBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the various substituents. One common approach is to start with a suitable pyridine derivative and perform a series of reactions to introduce the ethoxy, fluorophenethyl, and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific reaction conditions tailored to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

The 4-fluorophenethyl group balances hydrophobicity and electronic effects, whereas bromine in AZ257 adds significant steric hindrance .

Electronic and Steric Interactions: Fluorine’s electronegativity in the target compound may enhance binding to aromatic pockets in target proteins, unlike the methoxy group’s electron-donating effects in the analog from . The cyano group in AZ331 introduces strong electron-withdrawing properties, which could stabilize charge-transfer interactions in enzyme active sites .

Metabolic Stability :

- Ethoxy substituents are less prone to oxidative metabolism than methoxy groups, suggesting improved pharmacokinetics for the target compound compared to .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

- Calcium Channel Modulation: 1,4-DHPs like nifedipine bind to L-type calcium channels.

- Kinase Inhibition: The carboxamide group is common in kinase inhibitors (e.g., imatinib). The ethoxy and fluorophenethyl substituents could optimize binding to ATP pockets, similar to AZ331’s furyl and cyano groups .

Biological Activity

5-ethoxy-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a dihydropyridine ring, an ethoxy group, and a fluorophenethyl moiety, which contribute to its biological activity.

Research indicates that compounds in the dihydropyridine class often act as calcium channel blockers, influencing cardiovascular functions. Specifically, they may modulate the activity of voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. Additionally, some studies suggest that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems.

Pharmacological Effects

The biological activity of this compound has been investigated in various preclinical studies:

- Antitumor Activity : In vitro studies demonstrated that derivatives of dihydropyridines can inhibit tumor cell proliferation. For example, related compounds have shown efficacy in human gastric carcinoma models by inducing tumor stasis following oral administration .

- Neuroprotective Effects : The compound's potential to protect neuronal cells has been highlighted in studies focusing on neurotropic activities. It appears to promote neurite outgrowth in neuronal cultures, suggesting a role in neuroregeneration .

- Cardiovascular Effects : As a calcium channel blocker, it may reduce myocardial oxygen demand and improve cardiac output without significantly affecting heart rate .

Case Studies

Several studies have illustrated the biological effects of similar compounds:

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest a favorable safety profile; however, comprehensive studies are necessary to fully ascertain its toxicity and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.